molecular formula C19H16N2O B5520966 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile

Cat. No.: B5520966
M. Wt: 288.3 g/mol
InChI Key: VFVSZTZBDOTOCK-UHFFFAOYSA-N
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Description

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile is an organic compound that features a pyrrole ring substituted with two methyl groups at the 2 and 5 positions, linked to a phenoxy group, which is further connected to a benzonitrile moiety

Mechanism of Action

The compound has been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes . A molecular docking investigation revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Safety and Hazards

When storing and handling this compound, contact with oxidizing agents should be avoided to prevent fire and explosion . Adequate ventilation should be ensured to avoid inhalation of its vapors .

Future Directions

The compound has shown promising results in increasing monoclonal antibody production . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile is unique due to its combination of the pyrrole ring with a phenoxy and benzonitrile moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-14-3-4-15(2)21(14)17-7-11-19(12-8-17)22-18-9-5-16(13-20)6-10-18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVSZTZBDOTOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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